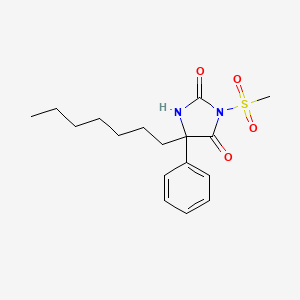
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a heptyl-substituted amine with a phenyl-substituted isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of temperature, pressure, and reaction time ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl and heptyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents (acetone, ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Imidazolidinedione, 5-heptyl-3-methyl-
- 2,4-Imidazolidinedione, 5-heptyl-3-ethyl-
- 2,4-Imidazolidinedione, 5-heptyl-3-(methylthio)-
Uniqueness
The presence of the methylsulfonyl and phenyl groups in 2,4-Imidazolidinedione, 5-heptyl-3-(methylsulfonyl)-5-phenyl- distinguishes it from other similar compounds. These groups enhance its chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
824392-41-8 |
|---|---|
Molekularformel |
C17H24N2O4S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
5-heptyl-3-methylsulfonyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H24N2O4S/c1-3-4-5-6-10-13-17(14-11-8-7-9-12-14)15(20)19(16(21)18-17)24(2,22)23/h7-9,11-12H,3-6,10,13H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
ZAPVBLFUOLELSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



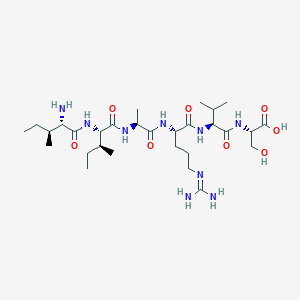

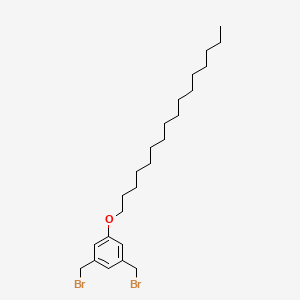
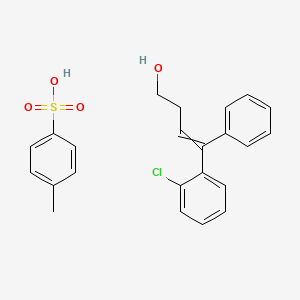
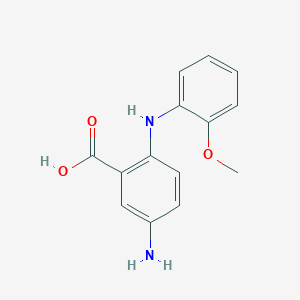
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
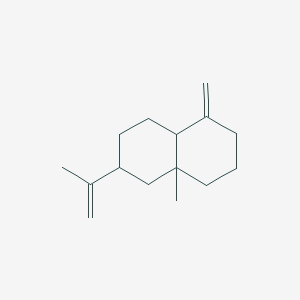
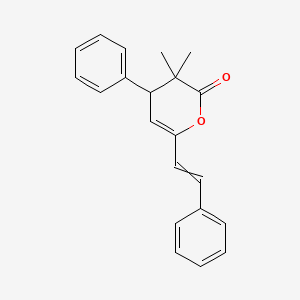
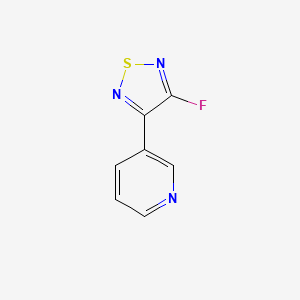
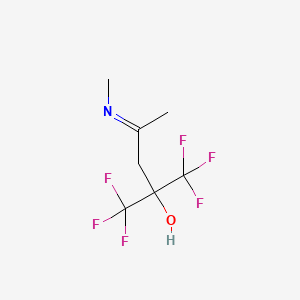
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
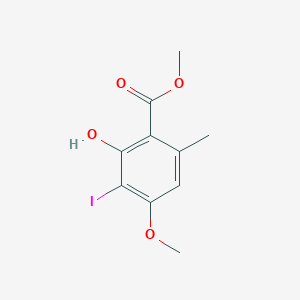
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
